N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a tert-butyl group
Properties
Molecular Formula |
C15H25N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H25N3OS/c1-10-13(20-11(2)16-10)9-18-7-6-12(8-18)14(19)17-15(3,4)5/h12H,6-9H2,1-5H3,(H,17,19) |
InChI Key |
GNCLSAWPYNFLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-2-carboxamide
- N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-4-carboxamide
- N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylate
Uniqueness
N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
